molecular formula C7H9F3N4 B1528621 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 837430-20-3

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1528621
CAS No.: 837430-20-3
M. Wt: 206.17 g/mol
InChI Key: UALWMRVSKAPXSF-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a triazole ring fused with a pyrazine ring, and it is substituted with a trifluoroethyl group. This combination of structural elements imparts the compound with significant chemical stability and potential for diverse biological interactions.

Biochemical Analysis

Biochemical Properties

3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in cell signaling pathways related to cancer progression . The interaction with these kinases involves binding to their active sites, thereby blocking their activity and subsequent signaling cascades. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular functions.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to inhibit proliferation and induce apoptosis. For instance, studies have shown that it can arrest the cell cycle in the G0/G1 phase and promote late apoptosis in A549 lung cancer cells . This effect is mediated through the inhibition of c-Met and VEGFR-2 signaling pathways, which are essential for cell survival and proliferation. Additionally, this compound may influence other cellular processes, such as metabolism and gene expression, further contributing to its antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and downstream signaling. This binding is facilitated by the trifluoroethyl group, which enhances the compound’s affinity for these kinases . Additionally, this compound may modulate gene expression by interacting with transcription factors or directly binding to DNA. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on kinase activity and cell proliferation. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, although the exact duration of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may become apparent, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in cellular metabolism, potentially altering the levels of critical metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations typically observed in the liver and kidneys due to their roles in metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal may facilitate its transport into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular respiration and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps. One common method includes the following steps :

    Step 1: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is maintained at a pH of 6 and impurities are removed to obtain an intermediate.

    Step 2: Chlorobenzene and trifluoroacetic anhydride are added to the intermediate under stirring conditions. Methanesulfonic acid is then added, and the mixture is refluxed. Trifluoroacetic acid is distilled out, and the pH is adjusted to 12. Organic phases are separated, and impurities are removed to obtain another intermediate.

    Step 3: The final intermediate is subjected to hydrogenation using palladium/carbon in an ethanol solution under nitrogen protection. The product is then filtered, washed, and dried to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. They often involve the use of commercially available reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the trifluoroethyl group, which imparts enhanced chemical stability and potential for diverse biological interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)3-5-12-13-6-4-11-1-2-14(5)6/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWMRVSKAPXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837430-20-3
Record name 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyrazine 26a (464 mg, 2.29 mmol, prepared according to a known method “Journal of Medicinal Chemistry, 2005, 48(1), 141-151”) was dissolved in 20 mL of methanol, followed by addition of Pd—C (10%, 200 mg), and the reactor was purged with hydrogen for three times. After stirring for 3 hours, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure to obtain crude 3-(2,2,2-trifluoro ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 26b (480 mg) as a colorless oil. The product was used directly in the next reaction without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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